(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that features both a chlorinated hydroxypropyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with (1-chloro-3-hydroxypropan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of (1-chloro-3-oxopropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
Reduction: Formation of (1-chloro-3-hydroxypropan-2-yl) octadecanoate.
Substitution: Formation of (1-azido-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate or (1-thiocyanato-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological membranes and proteins may lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used as a precursor for the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxyl and chloro groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond in the diene system.
(1-chloro-3-hydroxypropan-2-yl) octadecanoate: Lacks the conjugated diene system.
Uniqueness
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of a chlorinated hydroxypropyl group and a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H37ClO3 |
---|---|
Molecular Weight |
373.0 g/mol |
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
InChI Key |
XXIZTUQKOFRDML-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
Origin of Product |
United States |
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